N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,2-diphenylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an amine with a suitable electrophile . The exact method would depend on the specific substituents and their positions on the molecule .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide detailed information about the arrangement of atoms in the molecule and their chemical environments .Chemical Reactions Analysis
The chemical reactions of such compounds can be quite complex and depend on the specific functional groups present in the molecule . Common reactions might include substitution, addition, or elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be analyzed using a variety of techniques. These might include measuring the melting point, boiling point, solubility, and stability of the compound . The compound’s reactivity, acidity or basicity, and stereochemistry might also be analyzed .Scientific Research Applications
Pyridazine Derivatives and Their Chemical Reactions
Pyridazine derivatives, like the compound , are known for their wide range of chemical reactions. For instance, the reaction of ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate and related compounds with various agents leads to the formation of diverse products, demonstrating the versatility of pyridazine derivatives in synthetic chemistry (Deeb, Bayoumy, Yasine, & Fikry, 1992).
Synthesis and Evaluation of Pyridazinone Derivatives as Biologically Active Agents
Pyridazinones have been synthesized and evaluated for their potential in various biological activities. For example, the synthesis of 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives and their assessment in terms of anticancer, antiangiogenic, and antioxidant activities highlights the biological significance of these compounds (Kamble et al., 2015).
Oxidation Reactivity of Pyridazinone Derivatives
The chemical oxidation of pyridazinone derivatives, including 2-(pyridin-2-yl)-N,N-diphenylacetamides, has been explored, revealing various oxidation products. This study provides insights into the reactivity channels of these compounds, which can be crucial for their application in synthetic chemistry and possibly in pharmacology (Pailloux et al., 2007).
Anticancer Activity of Pyridazinone Derivatives
Pyridazinone derivatives have been evaluated for their anticancer activity. The synthesis and molecular docking studies of such compounds demonstrate their potential as effective agents against various cancer cell lines. This research contributes to the understanding of pyridazinones as promising compounds in cancer therapy (Mehvish & Kumar, 2022).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with such compounds would depend on their specific structure and properties. This could include toxicity, flammability, and environmental impact. It’s important to handle all chemical compounds with appropriate safety precautions.
Future Directions
The future directions for research on such compounds could include further exploration of their synthesis, properties, and potential applications . This might involve developing new synthetic methods, studying their behavior in biological systems, or investigating their potential use in medicine or other fields .
Properties
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c27-22-13-11-19(12-14-22)23-15-16-24(30-29-23)32-18-17-28-26(31)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-16,25H,17-18H2,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCCNZLFMHKIMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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